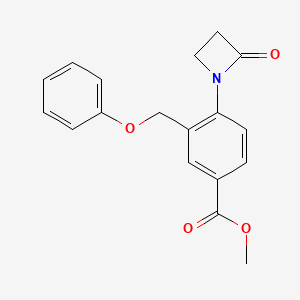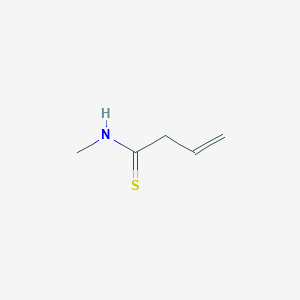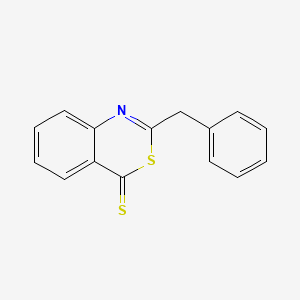
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(2-propenyl)-β-lactams.
Hydroformylation: The N-(2-propenyl)-β-lactams undergo rhodium-catalyzed hydroformylation to form aldehydes.
Staudinger Reaction: The obtained aldehydes are then subjected to Staudinger reaction conditions to yield the desired azetidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-{[(2-oxoazetidin-1-yl)(phenyl)acetyl]amino}benzoate
- 4-Methoxy-N-[2-methyl-1-(2-oxoazetidin-1-yl)propyl]benzamide
Uniqueness
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate is unique due to its specific structure, which combines the azetidinone ring with a phenoxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
| 81461-97-4 | |
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-22-18(21)13-7-8-16(19-10-9-17(19)20)14(11-13)12-23-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
Clé InChI |
BLAURVWECFIZCI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCC2=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/no-structure.png)


![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)


![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)


![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)

